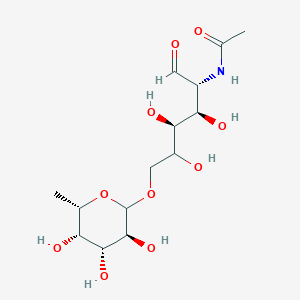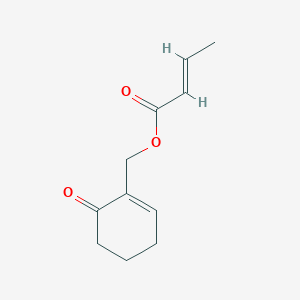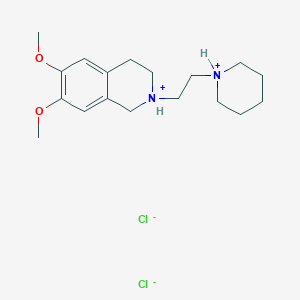
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride, also known as L-Stepholidine (L-SPD), is a synthetic compound that belongs to the class of isoquinoline alkaloids. It was first isolated from the Chinese herb Stephania intermedia in 1989 and has since been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of L-SPD is not fully understood. However, it has been shown to interact with various molecular targets in the brain, including dopamine receptors, NMDA receptors, and sigma receptors. L-SPD has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective and anti-addictive effects. L-SPD has also been shown to modulate glutamate neurotransmission through its interaction with NMDA receptors, which may be relevant to its potential therapeutic effects in schizophrenia.
Biochemical and Physiological Effects
L-SPD has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. L-SPD has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, L-SPD has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-SPD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for preclinical studies. L-SPD has also been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for drug development. However, there are also some limitations to using L-SPD in lab experiments. It has a low solubility in water, which may limit its use in certain assays. In addition, L-SPD has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on L-SPD. One direction is to further elucidate its mechanism of action and molecular targets in the brain. This will provide insights into its potential therapeutic applications in various diseases. Another direction is to conduct human clinical trials to assess its safety and efficacy in humans. This will be important for the development of L-SPD as a potential therapeutic agent. Finally, there is a need to develop novel formulations of L-SPD with improved solubility and bioavailability, which will enhance its potential as a drug candidate.
Métodos De Síntesis
L-SPD can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-(2-aminopropyl)phenol with 3,4-dimethoxybenzaldehyde to form the intermediate 2-(3,4-dimethoxybenzyl)-2-(2-hydroxypropyl)amine. The intermediate is then cyclized with formaldehyde and hydrogen chloride to form L-SPD dihydrochloride. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
L-SPD has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative diseases. L-SPD has also been shown to modulate dopamine and glutamate neurotransmission, which is relevant to the treatment of drug addiction and schizophrenia.
Propiedades
Número CAS |
102395-78-8 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride |
Fórmula molecular |
C18H30Cl2N2O2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-12-15-6-9-20(14-16(15)13-18(17)22-2)11-10-19-7-4-3-5-8-19;;/h12-13H,3-11,14H2,1-2H3;2*1H |
Clave InChI |
CBHBXXOIGADZBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
SMILES canónico |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
Sinónimos |
6,7-dimethoxy-2-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4-dihy dro-1H-isoquinoline dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





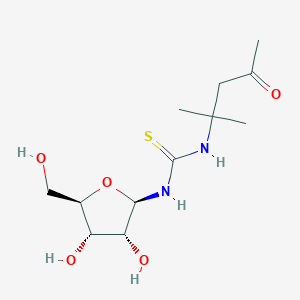

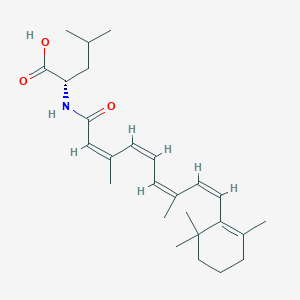
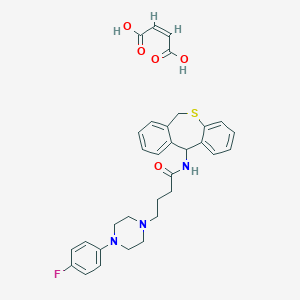
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)


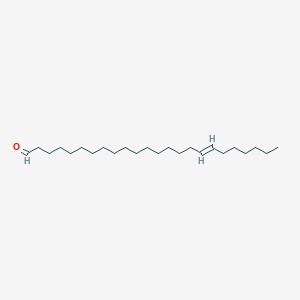
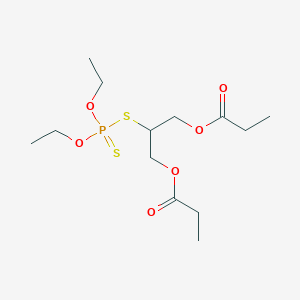
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
